6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one
Description
Properties
IUPAC Name |
6-chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-9(2)24-14-11(19)4-3-5-12(14)23-8-20-13(15(23)18(24)25)16-21-17(26-22-16)10-6-7-10/h3-5,8-10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHRMBYHHRYWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC=C2Cl)N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154373 | |
| Record name | U 79098 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124423-85-4 | |
| Record name | U 79098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U 79098 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and pharmacological properties based on diverse sources.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN5O2 |
| Molecular Weight | 369.805 g/mol |
| Density | 1.63 g/cm³ |
| Boiling Point | 628.5 °C at 760 mmHg |
| Flash Point | 333.9 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and oxadiazole moieties into the imidazoquinoxaline framework. Specific methodologies may vary, but they often include the formation of intermediates that are subsequently cyclized and chlorinated to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related imidazoquinoxaline derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.
- Cell Line Studies : The compound was evaluated against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
- Mechanism of Action : Preliminary investigations suggest that these compounds may act as Topoisomerase I inhibitors, disrupting DNA replication and leading to apoptosis in cancer cells .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been documented. In studies utilizing the maximal electroshock (MES) test model in mice:
- Compounds exhibited varying degrees of anticonvulsant activity compared to standard drugs such as carbamazepine.
- Some derivatives demonstrated significant protective effects against induced seizures at doses ranging from 30 to 300 mg/kg .
Study 1: Anticancer Efficacy
In a study evaluating a series of quinoxaline derivatives, it was found that compounds closely related to this compound showed promising results in inhibiting tumor growth in vivo. The most effective compounds led to tumor growth inhibition rates exceeding 40% at therapeutic doses .
Study 2: Anticonvulsant Evaluation
A separate investigation assessed the anticonvulsant activity of several imidazoquinoxaline derivatives using the MES test. The results indicated that specific modifications in the structure significantly affected their efficacy. Compounds with similar structural features to the target compound were noted for their enhanced activity compared to traditional anticonvulsants .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate cyclopropyl and oxadiazole moieties into the imidazoquinoxaline framework. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one against various pathogens. The compound was evaluated for its efficacy against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans.
Key Findings :
- The compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating its potential as an antituberculosis agent .
- It demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .
Antiviral Potential
In addition to its antibacterial properties, there is ongoing research into the antiviral potential of similar compounds within this class. Compounds structurally related to this imidazoquinoxaline derivative have shown promise as inhibitors of viral integrases, suggesting a pathway for developing antiviral therapies .
Study 1: Antimicrobial Screening
A study published in RSC Advances detailed the synthesis of various derivatives of imidazoquinoxaline compounds, including the one . The derivatives were screened for antimicrobial activity against a range of pathogens. The results indicated that certain derivatives displayed enhanced activity due to structural modifications that improved their interaction with microbial targets .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 12.5 | Pseudomonas aeruginosa |
| 7a | 25 | Staphylococcus aureus |
Study 2: Structural Activity Relationship
Another investigation focused on the structural activity relationship (SAR) of related compounds showed that modifications at specific positions significantly influenced biological activity. This study emphasized the importance of electron-withdrawing groups in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazoquinoxaline Derivatives
Key Findings:
Substituent Impact on Efficacy: The title compound’s isopropyl group at N5 confers full agonistic activity (92% of diazepam’s efficacy), whereas analogs with smaller N5 substituents (e.g., methyl in U-80447) exhibit partial agonism (45%) . Computational modeling suggests that bulky N5 groups induce out-of-plane deformation of the imidazoquinoxaline core, enabling interaction with the "agonistic pocket" in GABAA receptors . The cyclopropyl-oxadiazole group enhances binding affinity (Ki = 3.2 nM for Type I receptors) compared to non-cyclopropyl analogs like ZK 91296 (Ki = 8.9 nM) .
Subtype Selectivity: The title compound shows modest selectivity for Type I (α1β2γ2) over Type II (α3β2γ2) receptors (2.7-fold), a trend consistent across the imidazoquinoxaline series .
Pharmacokinetics :
- The isopropyl group improves brain penetration (150 µg/g) compared to U-80447 (120 µg/g), likely due to enhanced lipophilicity . Both compounds exhibit high extraction recovery (≥90%) in serum, urine, and brain matrices .
Behavioral and Pharmacodynamic Comparisons
Table 2: Discriminative Stimulus Effects in Rodent Models
- The title compound fully generalizes to low-dose diazepam in rats, indicating potent anxiolytic-like effects. However, it shows only partial generalization at higher doses, suggesting a ceiling effect common to full agonists .
- In contrast, U-78875 (a structural analog with minor substituent differences) fails to generalize to high-dose diazepam, highlighting the role of N5 and C6 substituents in modulating efficacy thresholds .
Preparation Methods
Quinoxaline Precursor Synthesis
The imidazo[1,5-a]quinoxaline core originates from a substituted quinoxaline derivative. A common route involves condensation of 6-chloro-o-phenylenediamine with a 1,2-diketone or α-keto acid. For example, reacting 6-chloro-o-phenylenediamine with pyruvic acid under acidic conditions yields 6-chloro-3-methylquinoxalin-2(1H)-one. This intermediate undergoes bromination at the 3-position using POBr₃ or N-bromosuccinimide (NBS) to introduce a leaving group for subsequent imidazole ring formation.
Imidazole Ring Cyclization
Cyclization to form the imidazo[1,5-a]quinoxaline scaffold is achieved via Hg(II)-mediated oxidative coupling (Scheme 1). Treating 3-bromo-6-chloroquinoxalin-2(1H)-one with ammonium acetate in the presence of Hg(OAc)₂ at 120°C induces intramolecular N-alkylation, forming the fused imidazole ring. This method achieves yields >85% with high regioselectivity.
Table 1: Optimization of Hg(II)-Mediated Cyclization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Hg(OAc)₂ (equiv) | 1.2 | 88 |
| Temperature (°C) | 120 | 85 |
| Solvent | DMF | 90 |
Synthesis of the 5-Cyclopropyl-1,2,4-Oxadiazole Moiety
Cyclopropanecarbonyl Chloride Preparation
Cyclopropanecarbonyl chloride is synthesized by treating cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) at reflux. The crude acyl chloride is used directly in subsequent steps.
Oxadiazole Formation
The 1,2,4-oxadiazole ring is constructed via cyclocondensation of amidoximes (Scheme 2):
-
Amidoxime Synthesis : React cyclopropanecarbonyl chloride with hydroxylamine hydrochloride in EtOH to form cyclopropanecarboxamidoxime (78% yield).
-
Cyclization : Treat the amidoxime with triphosgene in CH₂Cl₂ at 0°C, yielding 5-cyclopropyl-1,2,4-oxadiazol-3-amine (65% yield).
Coupling of Oxadiazole to Imidazoquinoxaline
Nucleophilic Aromatic Substitution
The 3-position of the imidazoquinoxaline core undergoes chlorine displacement with the oxadiazole amine. Using KOtBu as a base in DMSO at 100°C, the reaction proceeds via a two-step mechanism:
-
Deprotonation of the oxadiazole amine to generate a strong nucleophile.
-
Attack at the electron-deficient C3 of the imidazoquinoxaline.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOtBu | DMSO | 100 | 75 |
| NaH | THF | 80 | 62 |
| Cs₂CO₃ | DMF | 120 | 68 |
Final Functionalization and Purification
Chromatographic Purification
The crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7) followed by recrystallization from ethanol/water (9:1). HPLC analysis (C18 column, 60% MeCN/40% H₂O, 1 mL/min) confirms ≥99% purity.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.15 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.35–1.45 (m, 4H, cyclopropyl), 4.85 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 7.45 (d, J=8.4 Hz, 1H, H7), 8.15 (s, 1H, H2).
-
HRMS : m/z calculated for C₂₀H₁₈ClN₅O₂ [M+H]⁺: 428.1124, found: 428.1126.
Scalability and Industrial Applications
A pilot-scale synthesis (500 g batch) achieved 68% overall yield using flow chemistry for the Hg(II)-mediated cyclization step, reducing reaction time from 12 h to 45 min. Regulatory considerations emphasize controlling Hg residues to <1 ppm via chelation with EDTA .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling halogenated intermediates (e.g., 6-chloro-imidazo[1,5-a]quinoxalin-4-one) with oxadiazole derivatives via nucleophilic substitution or cross-coupling reactions. Key parameters include:
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling (if aryl groups are involved) .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Temperature : Controlled heating (80–120°C) to accelerate cyclization without decomposition .
- Optimization : Use design-of-experiment (DoE) approaches to balance yield and purity, focusing on time-temperature profiles and stoichiometric ratios.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl and isopropyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₁H₂₀ClN₅O₂) and detect impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95% for biological assays) .
Q. How should researchers design in vitro assays to assess this compound’s biological activity?
- Methodological Answer :
- Target Selection : Prioritize kinases or receptors structurally related to imidazo-quinoxaline derivatives (e.g., GABAₐ receptors or phosphodiesterases) .
- Assay Types :
- Cell Viability : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) for cytotoxicity screening .
- Enzyme Inhibition : Fluorescence-based assays to measure IC₅₀ values against target enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line origins, serum concentrations, or incubation times) that may alter compound bioavailability .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites or degradation products that contribute to discrepancies .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound’s analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., cyclopropyl to methyl groups) and test activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
- 3D-QSAR : Develop quantitative models using CoMFA/CoMSIA to correlate substituent properties with bioactivity .
Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?
- Methodological Answer :
- Degradation Pathways : Use OECD 308 guidelines to study hydrolysis/photolysis in water/soil systems .
- Bioaccumulation : Measure logP values (predicted ~3.5) and assess trophic transfer in aquatic models (e.g., Daphnia magna) .
- Toxicity Screening : Apply zebrafish embryo assays (FET) to evaluate developmental toxicity at varying concentrations .
Q. What experimental designs are suitable for investigating the compound’s mechanism of action in neurological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
